molecular formula C9H19NO3 B2417133 methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate CAS No. 1396782-44-7

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Cat. No.: B2417133
CAS No.: 1396782-44-7
M. Wt: 189.255
InChI Key: RSIGIQLDTDHLDL-UHFFFAOYSA-N
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Description

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a chemical compound with the molecular formula C11H23NO3. This compound belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and organic synthesis.

Mechanism of Action

Target of Action

Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a carbamate compound. Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.

Mode of Action

The compound interacts with its targets (amines) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from undergoing unwanted reactions during a synthesis process . The carbamate can be removed under certain conditions, such as exposure to strong acid or heat .

Biochemical Pathways

They protect amines from reacting prematurely or inappropriately during the synthesis process .

Result of Action

The primary result of the action of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate is the protection of amines during synthesis processes . By forming a carbamate linkage with amines, the compound prevents these amines from undergoing unwanted reactions . This can be particularly useful in the synthesis of complex molecules, such as peptides .

Action Environment

The action, efficacy, and stability of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acids or heat can lead to the removal of the carbamate protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamates can be achieved through several methods. One common approach involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods

Industrial production of carbamates often involves the reaction of amines with carbonylimidazolide in water, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . This method does not require an inert atmosphere, and the products can be obtained in high purity by filtration.

Chemical Reactions Analysis

Types of Reactions

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its role in drug design and medicinal chemistry.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates such as:

  • Ethyl carbamate
  • Phenyl carbamate
  • Butyl carbamate

Uniqueness

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is unique due to its specific molecular structure, which includes a hydroxy group and two methyl groups on the pentyl chain. This structure imparts distinct chemical and biological properties compared to other carbamates.

Properties

IUPAC Name

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIGIQLDTDHLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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